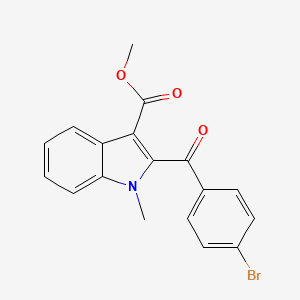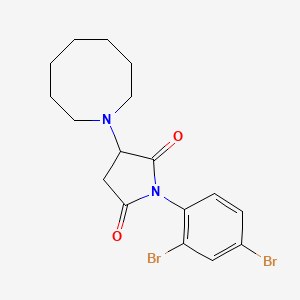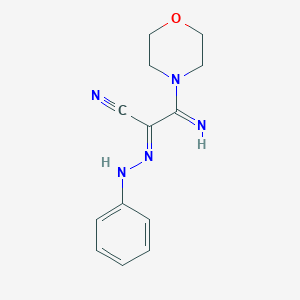![molecular formula C24H27N3O2S2 B11524748 N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B11524748.png)
N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenylethyl group, and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a phenylethyl halide in the presence of a base.
Introduction of Carbamoyl Group: The carbamoyl group can be added through the reaction of the intermediate with an isocyanate or carbamoyl chloride.
Formation of Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified functional groups, such as alcohols or amines.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide: Lacks the phenylethyl group, which may result in different biological activities.
N-[2-(Phenylethyl)carbamoyl]-1,3-benzothiazole: Lacks the cyclohexanecarboxamide moiety, which may affect its chemical properties and reactivity.
Uniqueness
N-[2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27N3O2S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H27N3O2S2/c28-22(25-14-13-17-7-3-1-4-8-17)16-30-24-27-20-12-11-19(15-21(20)31-24)26-23(29)18-9-5-2-6-10-18/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10,13-14,16H2,(H,25,28)(H,26,29) |
InChI Key |
MBYYZBRVYGPZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide](/img/structure/B11524671.png)
![3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B11524678.png)

![N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11524700.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11524705.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11524715.png)
![Benzothiazol-2(3H)-one, 3-[3-(2,3-dihydro-2-oxo-3-benzothiazolyl)-1-oxopropyl]-](/img/structure/B11524716.png)

![(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524723.png)
![4-tert-butyl-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524726.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11524734.png)
![Methyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11524735.png)
